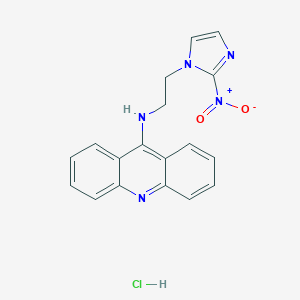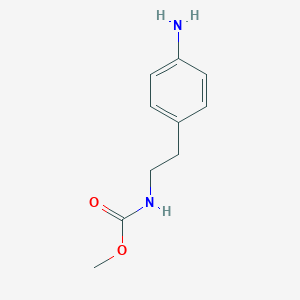
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine (NIA) is a synthetic compound that has been extensively studied for its potential application as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to selectively target hypoxic cells in tumors. NIA has been found to be particularly effective in treating solid tumors, such as those found in the lungs, liver, and brain.
Mecanismo De Acción
The mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves the reduction of the nitro group in the molecule by cellular enzymes. This reduction generates reactive intermediates that form covalent adducts with DNA, leading to DNA damage and cell death. The selective targeting of hypoxic cells in tumors is thought to be due to the increased activity of these cellular enzymes in these cells.
Biochemical and Physiological Effects
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been shown to have several biochemical and physiological effects on cells. It has been found to induce DNA damage and cell cycle arrest in tumor cells. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been found to inhibit the production of reactive oxygen species, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has several advantages as a research tool in the laboratory. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, providing a wealth of information on its mechanism of action and potential applications. However, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine also has several limitations for lab experiments. It can be difficult to obtain large quantities of the compound, and its stability can be affected by factors such as temperature and light exposure.
Direcciones Futuras
There are several potential future directions for research on 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and stability. Another area of interest is the investigation of the potential use of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine and its potential applications in treating other diseases, such as parasitic infections and inflammatory disorders.
Métodos De Síntesis
The synthesis of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves several steps, including the reaction of 2-nitro-1-imidazoleethanol with acridine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The final product is a yellow crystalline powder with a molecular weight of 382.4 g/mol.
Aplicaciones Científicas De Investigación
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine works by inhibiting DNA synthesis, causing cell death in tumor cells. In addition to its use as an antitumor agent, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been studied for its potential use in treating other diseases, such as parasitic infections and inflammatory disorders.
Propiedades
Número CAS |
142618-00-6 |
|---|---|
Nombre del producto |
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine |
Fórmula molecular |
C18H16ClN5O2 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H15N5O2.ClH/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17;/h1-8,10,12H,9,11H2,(H,19,21);1H |
Clave InChI |
MQLFCIAPVUBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Otros números CAS |
142618-00-6 |
Sinónimos |
9-(2-(2-nitro-1-imidazolyl)ethylamino)acridine NLA-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)




![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
